molecular formula C10H12N2 B3222359 (R)-3-(1-Aminopropyl)benzonitrile CAS No. 1212967-40-2

(R)-3-(1-Aminopropyl)benzonitrile

Cat. No.: B3222359
CAS No.: 1212967-40-2
M. Wt: 160.22
InChI Key: ZZYQHXDJIYSGKO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(1-Aminopropyl)benzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a benzonitrile group attached to a chiral center bearing an aminopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing ®-3-(1-Aminopropyl)benzonitrile involves the reductive amination of 3-benzonitrile with ®-1-aminopropane. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: Another approach involves the resolution of racemic 3-(1-Aminopropyl)benzonitrile using chiral resolving agents or chromatography techniques to obtain the desired enantiomer.

Industrial Production Methods: Industrial production methods for ®-3-(1-Aminopropyl)benzonitrile may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-3-(1-Aminopropyl)benzonitrile can undergo oxidation reactions to form corresponding oximes or nitrile oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The nitrile group in ®-3-(1-Aminopropyl)benzonitrile can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic ring of ®-3-(1-Aminopropyl)benzonitrile can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed:

    Oxidation: Oximes, nitrile oxides.

    Reduction: Primary amines.

    Substitution: Nitrobenzonitriles, sulfonated benzonitriles, halogenated benzonitriles.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Intermediates: ®-3-(1-Aminopropyl)benzonitrile is used as a chiral building block in the synthesis of various chiral intermediates and pharmaceuticals.

    Ligand Design: It serves as a precursor for the design of chiral ligands used in asymmetric catalysis.

Biology and Medicine:

    Pharmacological Studies: This compound is investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.

    Drug Development: It is explored as a starting material for the development of new therapeutic agents.

Industry:

    Material Science: ®-3-(1-Aminopropyl)benzonitrile is used in the synthesis of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminopropyl)benzonitrile depends on its specific application. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

    (S)-3-(1-Aminopropyl)benzonitrile: The enantiomer of ®-3-(1-Aminopropyl)benzonitrile, which may exhibit different biological activities and properties.

    3-(1-Aminopropyl)benzonitrile: The racemic mixture containing both ®- and (S)-enantiomers.

    3-(1-Aminopropyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.

Uniqueness:

    Chirality: The ®-enantiomer of 3-(1-Aminopropyl)benzonitrile may exhibit unique stereospecific interactions with biological targets, leading to distinct pharmacological effects.

    Functional Group: The presence of the nitrile group imparts specific reactivity and properties that differentiate it from similar compounds with different functional groups.

Properties

IUPAC Name

3-[(1R)-1-aminopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10H,2,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYQHXDJIYSGKO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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